![molecular formula C21H21NO3 B2576980 N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide CAS No. 2034454-86-7](/img/structure/B2576980.png)
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer and Antiangiogenic Activity
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide may have potential in cancer research, particularly in the development of anticancer and antiangiogenic agents. A study by Romagnoli et al. (2015) on 3-arylaminobenzofuran derivatives, closely related to this compound, showed significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties, which could make them valuable in cancer therapy (Romagnoli et al., 2015).
Antiurease and Antioxidant Activities
Compounds related to this compound have been evaluated for their bioactivities, including antiurease and antioxidant activities. Sokmen et al. (2014) synthesized a series of 1,2,4-triazole derivatives and evaluated them for various bioactivities. The results indicated that these compounds possessed significant antiurease and antioxidant activities, suggesting a potential for this compound derivatives in addressing conditions related to oxidative stress and urease-mediated pathologies (Sokmen et al., 2014).
Leukotriene Receptor Antagonism
The research by Ando et al. (2004) into 3-acetoacetylaminobenzo[b]furan derivatives, which share structural similarities with this compound, revealed moderate cysteinyl leukotriene 1 and 2 receptor antagonistic activities. These findings suggest a potential application in treating conditions mediated by leukotrienes, such as asthma and allergic reactions (Ando et al., 2004).
GABAB-Receptor Antagonism
Kerr et al. (1989) investigated benzofuran analogues of baclofen, which are structurally related to this compound, as GABAB-receptor antagonists. These compounds showed efficacy in antagonizing the effects of baclofen in guinea-pig ileum and rat neo-cortical slice preparations, indicating potential applications in neurological research, particularly in studying GABAB-receptor-mediated processes (Kerr et al., 1989).
Mechanism of Action
Target of Action
Many compounds containing a furan ring and a benzamide moiety have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to say exactly how “N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide” interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the furan ring and the benzamide moiety in the molecule could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15(2)25-20-9-7-18(8-10-20)21(23)22-13-16-3-5-17(6-4-16)19-11-12-24-14-19/h3-12,14-15H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQPWCIQWUKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.